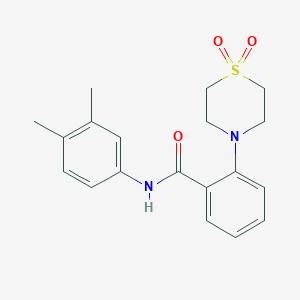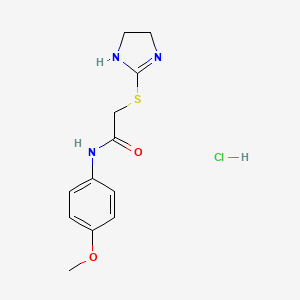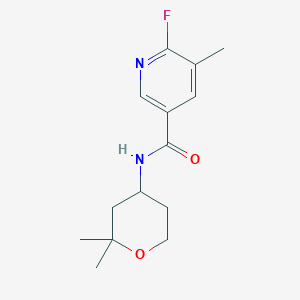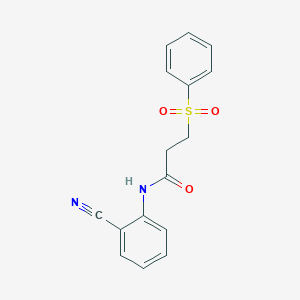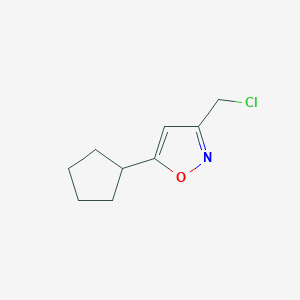![molecular formula C14H16ClNO B2457120 N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide CAS No. 2411247-82-8](/img/structure/B2457120.png)
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide, also known as ML351, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to have a high affinity for the protein S100A14, which plays a key role in cancer progression and metastasis.
作用機序
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide exerts its therapeutic effects by binding to S100A14, a protein that is overexpressed in many types of cancer cells. S100A14 plays a key role in cancer progression and metastasis by promoting cell proliferation, migration, and invasion. By inhibiting the activity of S100A14, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide can effectively suppress the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various pro-inflammatory cytokines. In addition, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been found to have a low toxicity profile, making it a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide is its high affinity for S100A14, which makes it a potent inhibitor of cancer cell growth and metastasis. In addition, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been found to have a low toxicity profile, making it a safe and effective therapeutic agent. However, one of the limitations of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective formulations for the administration of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide in vivo. In addition, further studies are needed to investigate the potential therapeutic applications of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, the development of more potent and selective inhibitors of S100A14 could lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
合成法
The synthesis of N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of various reagents and catalysts, such as palladium, copper, and triethylamine. The final product is purified by column chromatography or recrystallization. The overall yield of the synthesis is approximately 20%.
科学的研究の応用
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. In addition, N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[3-(2-chloro-6-methylphenyl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-3-6-14(17)16-10-5-8-12-11(2)7-4-9-13(12)15/h4,7,9H,5,8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIMURXWMYRRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1=C(C=CC=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457037.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)
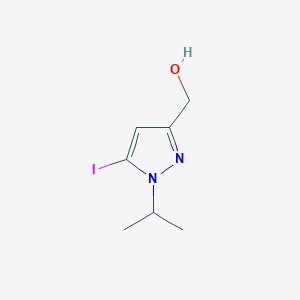
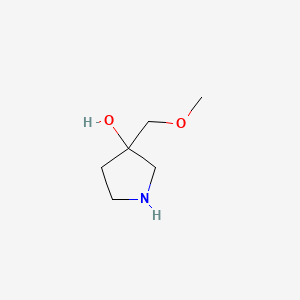
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2457043.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)
![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)
